molecular formula C14H16BrNO2 B3030511 tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate CAS No. 914349-34-1

tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate

Cat. No. B3030511
CAS RN: 914349-34-1
M. Wt: 310.19
InChI Key: AJHGZFDQDXXFHX-UHFFFAOYSA-N
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Description

The compound tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate is a chemical of interest in the field of organic synthesis and pharmaceutical research. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of similar tert-butyl and bromo-functionalized indole derivatives. These compounds are often intermediates in the synthesis of more complex molecules with potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of tert-butyl and bromo-functionalized indole derivatives is a topic of significant interest. For instance, a novel synthesis route for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, showcasing a two-step process with good yield, featuring a selective Sandmeyer reaction . Similarly, the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate through a three-step substitution reaction demonstrates the versatility of tert-butyl indole derivatives in chemical synthesis . These methods highlight the potential pathways that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of tert-butyl indole derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was determined and matched with the DFT-optimized structure, providing insights into the physicochemical properties of the compound . Similarly, the structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate was elucidated, showing a planar indole ring system and specific dihedral angles . These studies are indicative of the structural characteristics that might be expected for this compound.

Chemical Reactions Analysis

The reactivity of tert-butyl and bromo-functionalized indole derivatives is influenced by their molecular structure. The synthesis of new tert-butyl- and bromo-functionalized [1,2,4]triazino[5,6-b]indoles and indolo[2,3-b]quinoxalines involves condensation reactions, demonstrating the reactivity of these moieties . These reactions are crucial for the development of new compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole derivatives are often characterized using spectroscopic methods and computational studies. For instance, the DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate provided insights into the frontier molecular orbitals and molecular electrostatic potential energy, which are important for understanding the chemical properties . The crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate also contributed to the understanding of the molecular electrostatic potential and frontier molecular orbitals .

Scientific Research Applications

Synthesis Applications

  • Palladium-Catalyzed Intramolecular Annulation : This compound can be used in the synthesis of various gamma-carboline derivatives with an additional ring fused across the 4- and 5-positions, as demonstrated in a study by Zhang & Larock (2003) (Zhang & Larock, 2003).

  • Selective Aerobic Oxidation Catalyst : Shen et al. (2012) found that tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acts as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols (Shen et al., 2012).

  • Diels‐Alder Reaction in Furan Synthesis : In the preparation of hexahydroindolinones, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate plays a crucial role, as reported by Padwa, Brodney, & Lynch (2003) (Padwa et al., 2003).

  • 5-HT6 Antagonist Synthesis : Isherwood et al. (2012) utilized tert-butyl 2-bromo-5,6,7,8,9,10-hexahydro-7,10-epiminocyclohepta[b]indole-11-carboxylate in the multi-gram scale synthesis of a potent 5-HT6 antagonist (Isherwood et al., 2012).

Chemical Process Enhancements

  • Cross-Dehydrogenative Coupling Method : Akbari & Faryabi (2023) describe a novel method for synthesizing 1-methyl-1H-indole-3-carboxylate derivatives using tert-butyl hydroperoxide, highlighting its role in functionalizing the α carbon of iminium from tertiary amines (Akbari & Faryabi, 2023).

  • Spirocyclic Indoline Lactone Synthesis : Hodges, Wang, & Riley (2004) report the use of this compound in the base-promoted cyclization process, leading to the synthesis of spirocyclic lactones (Hodges et al., 2004).

Mechanism of Action

Target of Action

Tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate is an indole derivative . Indole derivatives are known to interact with a variety of targets in the body, including various enzymes and receptors . They play a significant role in cell biology and have been used in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been shown to inhibit the activity of certain enzymes, thereby disrupting the biochemical processes that these enzymes are involved in .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For instance, they have been found to inhibit the activity of certain enzymes, disrupting the biochemical processes that these enzymes are involved in . The specific pathways affected by this compound would depend on its specific targets and mode of action.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) of indole derivatives can vary widely depending on their specific chemical structure . These properties can significantly impact the bioavailability of the compound, as well as its efficacy and potential side effects.

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Indole derivatives have been found to have a variety of biological effects, including anti-cancer, anti-microbial, and anti-inflammatory effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name

tert-butyl 3-bromo-6-methylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c1-9-5-6-10-11(15)8-16(12(10)7-9)13(17)18-14(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHGZFDQDXXFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654343
Record name tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914349-34-1
Record name tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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